Gallium (CAS 7440-55-3) is a high-purity post-transition metal characterized by its exceptionally low melting point (29.76 °C) and the widest liquid range of any element (up to approximately 2400 °C). In industrial and research procurement, elemental gallium is primarily sourced in high-purity grades (4N to 7N) as a critical precursor for III-V compound semiconductors (such as GaAs and GaN), a base metal for low-melting-point alloys (e.g., EGaIn, Galinstan), and a high-performance thermal interface material. Its combination of near-room-temperature liquidity, negligible vapor pressure, and high electrical and thermal conductivity makes it an indispensable material in advanced optoelectronics, flexible electronics, and specialized vacuum applications where traditional liquid metals or solid precursors cannot perform [1].
Replacing gallium with historical liquid metals like mercury or adjacent Group III elements like indium or aluminum compromises critical process and safety parameters. Mercury, while liquid at room temperature, possesses a high vapor pressure that introduces severe toxicity risks and precludes its use in high-vacuum environments. Conversely, substituting gallium with indium or aluminum in semiconductor epitaxy fundamentally alters the crystal lattice constant and electronic bandgap, eliminating the specific optoelectronic properties required for blue/UV LEDs and high-frequency RF devices. Furthermore, for thermal interface applications, standard non-metallic pastes offer drastically lower thermal conductivity, making pure gallium or its direct alloys a necessary procurement choice for extreme heat flux dissipation [1].
A defining procurement advantage of gallium over traditional liquid metals is its near-zero vapor pressure. At elevated processing temperatures of 500 °C, gallium exhibits a vapor pressure of less than 10^-12 Pa, whereas mercury has a vapor pressure exceeding 0.16 Pa even at a standard room temperature of 20 °C[1]. This extreme non-volatility allows gallium to be processed, alloyed, or utilized as a liquid seal in ultra-high vacuum (UHV) environments without outgassing or inhalation toxicity risks.
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | < 10^-12 Pa (at 500 °C) |
| Comparator Or Baseline | Mercury: ~0.16 Pa (at 20 °C) |
| Quantified Difference | >11 orders of magnitude lower volatility despite a 480 °C higher temperature |
| Conditions | UHV compatibility assessment and handling safety |
Eliminates toxicity and outgassing risks, enabling the safe use of a liquid metal in UHV systems and open-air laboratory environments.
For thermal management procurement, pure gallium offers metallic thermal transfer capabilities that vastly outperform conventional polymeric or silicone-based thermal greases. Liquid gallium provides a thermal conductivity of approximately 29.4 W/m·K, compared to typical high-end silicone thermal pastes which plateau around 4-8 W/m·K, and mercury which offers only 8.5 W/m·K [1]. This high thermal conductivity, combined with its ability to wet various substrates, makes it highly effective for reducing interfacial thermal resistance in high-power microprocessors and power electronics.
| Evidence Dimension | Thermal Conductivity |
| Target Compound Data | 29.4 W/m·K (liquid state) |
| Comparator Or Baseline | High-end silicone thermal paste: ~4-8 W/m·K; Mercury: 8.5 W/m·K |
| Quantified Difference | 3.5x to 7x higher thermal conductivity than standard pastes and >3x higher than mercury |
| Conditions | Room temperature to slightly elevated (liquid state >30 °C) |
Justifies the selection of gallium-based TIMs over traditional pastes for next-generation, high-density electronic cooling.
In semiconductor manufacturing, high-purity elemental gallium is the required Group III source for growing Gallium Nitride (GaN). When reacted with nitrogen sources, gallium forms GaN with a direct bandgap of 3.4 eV, which is essential for high-power, high-frequency applications and blue/UV optoelectronics. Substituting gallium with indium yields InN (bandgap ~0.7 eV), while aluminum yields AlN (bandgap ~6.2 eV) [1]. The specific 3.4 eV bandgap of GaN cannot be achieved without gallium as the primary epitaxial precursor.
| Evidence Dimension | Direct Electronic Bandgap of resulting Nitride |
| Target Compound Data | GaN: 3.4 eV |
| Comparator Or Baseline | InN: 0.7 eV; AlN: 6.2 eV |
| Quantified Difference | Provides a specific intermediate wide bandgap unavailable with other Group III elements |
| Conditions | Epitaxial growth of III-V semiconductors |
Dictates the procurement of 6N/7N pure gallium for the fabrication of blue LEDs, lasers, and high-electron-mobility transistors (HEMTs).
Due to its negligible vapor pressure (< 10^-12 Pa at 500 °C), pure gallium is the preferred choice for dynamic liquid seals in UHV equipment and as a non-toxic liquid metal coolant in advanced nuclear or high-temperature industrial systems, replacing hazardous mercury[1].
Leveraging its superior thermal conductivity (29.4 W/m·K), gallium is utilized directly or as a base for liquid metal alloys (like Galinstan) to create high-performance TIMs. It is procured for cooling overclocked CPUs, high-power lasers, and dense power electronics where standard silicone pastes fail to dissipate extreme heat fluxes [2].
Ultra-high purity (6N-7N) elemental gallium is strictly required as the source material in Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD) to grow GaN and GaAs layers. Its unique ability to form a 3.4 eV bandgap nitride makes it irreplaceable for manufacturing modern blue/UV LEDs and RF power amplifiers [3].
Corrosive